molecular formula C19H23NO4 B3105875 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 15547-55-4

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3105875
CAS No.: 15547-55-4
M. Wt: 329.4 g/mol
InChI Key: GFMUOHMXSGNQTF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by two methoxy groups at positions 6 and 7 of the isoquinoline core and a 3,4-dimethoxyphenyl substituent at position 1 (Figure 1). This compound belongs to a broader class of 1-aryl-tetrahydroisoquinolines, which are studied for diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroactive properties .

Key structural features influencing activity include:

  • Methoxy substitutions: The 6,7-dimethoxy configuration is common in THIQs with receptor-binding activity (e.g., sigma-2 receptor ligands) .
  • Aryl substituent: The 3,4-dimethoxyphenyl group may modulate lipophilicity and interaction with targets like adrenoceptors or ion channels .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-21-15-6-5-13(10-16(15)22-2)19-14-11-18(24-4)17(23-3)9-12(14)7-8-20-19/h5-6,9-11,19-20H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMUOHMXSGNQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinones or hydroquinones.

  • Reduction: Reduction to tetrahydroisoquinoline derivatives.

  • Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has applications in several scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in organic synthesis research.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Structure: Differs in the aryl group (4’-dimethylaminophenyl vs. 3,4-dimethoxyphenyl).
  • Activity :
    • Analgesic : 3.3× more potent than diclofenac sodium in reducing inflammation (hot plate and writhing tests) at 0.5 mg/kg .
    • Therapeutic Index : Higher than metamizole sodium and acetylsalicylic acid due to lower toxicity .
  • Mechanism: Non-narcotic; likely involves modulation of prostaglandin synthesis or opioid receptor pathways .

Papaverine

  • Structure : Natural alkaloid with a simpler 6,7-dimethoxy-THIQ core but lacking the 1-aryl substituent .
  • Comparison : The 1-aryl group in synthetic analogs enhances target specificity beyond papaverine’s spasmolytic action .

Neuroactive and Cardiovascular Analogs

F-18 (1-(2’-Bromine-4’,5’-dimethoxyphenyl)-6,7-dimethoxy-THIQ)

  • Structure : Contains bromine and additional methoxy groups on the aryl substituent.
  • Activity: Positive Inotropic Effect: IC50 = 14.6 µM in rat papillary muscle, mediated via Ca²⁺ channel modulation . Cardiotoxicity: Lower neurotoxic risk compared to MPTP-like compounds due to methoxy groups .

1BnTHIQ and 1-MeTHIQ

  • Structure : 1-Benzyl or 1-methyl substitutions instead of aryl-methoxy groups.
  • Activity :
    • 1BnTHIQ : Neurotoxic; reduces dopamine synthesis via TH inhibition .
    • 1-MeTHIQ : Neuroprotective; enhances glutathione and nitric oxide levels .

Pharmacological Profile vs. Functional Analogs

Sigma-2 Receptor Ligands

  • General Structure: 6,7-Dimethoxy-THIQ linked to benzamide or quinazolinone moieties .
  • Activity: High σ2R affinity (Ki < 50 nM) with selectivity over σ1R .
  • Comparison : The target compound’s 3,4-dimethoxyphenyl group may enhance σ2R binding, though direct evidence is lacking.

Antifungal Derivatives

  • General Structure : N-Alkylated 6,7-dimethoxy-THIQs with C11–C12 chains .
  • Activity :
    • Inhibits ergosterol biosynthesis (D14-reductase and D8,7-isomerase) with potency comparable to clotrimazole .
  • Comparison : The target compound’s aryl group may limit antifungal utility due to reduced alkyl chain flexibility.

Key Data Tables

Table 1: Structural and Functional Comparison of Selected THIQs

Compound Substituents Key Activity Potency/IC50 Reference
Target Compound 1-(3,4-Dimethoxyphenyl), 6,7-OMe Hypothesized σ2R/modulatory N/A
1-(4’-Dimethylaminophenyl)-THIQ 1-(4’-NMe2), 6,7-OMe Analgesic/Anti-inflammatory 0.5 mg/kg (3.3× diclofenac)
F-18 1-(2’-Br-4’,5’-OMe), 6,7-OMe Positive Inotropic 14.6 µM
1BnTHIQ 1-Benzyl Neurotoxic (TH inhibition) N/A
σ2R Ligand 65 6,7-OMe + quinazolinone σ2R Antagonist Ki = 12 nM

Table 2: Toxicity and Selectivity Profiles

Compound Therapeutic Index Neurotoxic Risk Key Advantages
Target Compound Unknown Low (predicted) Potential dual σ2R/anti-inflammatory
1-(4’-Dimethylaminophenyl)-THIQ High Low Non-narcotic, high potency
1BnTHIQ Low High Research tool for Parkinson’s models
Papaverine Moderate None Clinically established spasmolytic

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which includes a variety of alkaloids known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula: C20H25NO4
  • Molecular Weight: 343.4 g/mol
  • CAS Number: 15547-55-4

The structure of the compound features a tetrahydroisoquinoline core with methoxy substituents on both the phenyl and isoquinoline rings, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is often attributed to the presence of methoxy groups, which enhance electron donation capabilities.

2. Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects in models of neurodegenerative diseases. For instance, a review highlighted that certain analogs can inhibit neuroinflammation and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

3. Cardiovascular Effects

Recent studies have shown that derivatives of this compound can exert positive inotropic effects (increasing heart contractility) and vasorelaxant properties. A specific study on a conjugate involving this compound demonstrated enhanced cardiac performance in rat models .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantSignificant free radical scavenging
NeuroprotectiveInhibition of neuroinflammation
CardiovascularPositive inotropic and vasorelaxant effects

Case Study 1: Neuroprotection in Alzheimer's Models

A study evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives against amyloid-beta-induced toxicity in neuronal cells. The results showed that compounds with methoxy substitutions significantly reduced cell death and inflammation markers compared to control groups .

Case Study 2: Cardiovascular Efficacy

In an experimental setup involving isolated rat hearts, the compound was administered to assess its impact on cardiac function. Results indicated that it produced a dose-dependent increase in contractility and relaxation rates. The effects were blocked by β-adrenoreceptor antagonists, confirming the involvement of adrenergic pathways .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism: The methoxy groups facilitate electron donation to neutralize reactive oxygen species (ROS).
  • Neuroprotective Mechanism: Modulation of signaling pathways involved in inflammation and apoptosis.
  • Cardiovascular Mechanism: Interaction with β-adrenoreceptors leading to enhanced cardiac output and relaxation.

Q & A

Q. What are the established synthetic routes for 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and how are intermediates validated?

The compound is synthesized via the Bischler-Napieralski reaction, starting from 3,4-dimethoxyphenylethylamine and 4,5-dimethoxybenzaldehyde. Key steps include cyclization under acidic conditions (e.g., POCl₃) and purification via column chromatography. Intermediates are validated using ¹H NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) and TLC (chloroform:methanol 6:1 eluent, Rf ~0.4). Final product purity is confirmed by melting point analysis (e.g., 208–212°C) .

Q. How is structural characterization performed for this tetrahydroisoquinoline derivative?

  • ¹H/¹³C NMR : Methoxy protons appear as singlets (δ 3.7–3.9 ppm), while aromatic protons resonate at δ 6.5–7.2 ppm. The tetrahydroisoquinoline backbone is confirmed by methylene/methine signals (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 433.97 [M+H]⁺ matches the theoretical mass .
  • X-ray crystallography (if applicable): Resolves stereochemistry and confirms substituent positions .

Q. What in vitro models are used for initial pharmacological screening?

  • Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents, with ED₅₀ values compared to reference drugs (e.g., phenytoin) .
  • Sigma-2 receptor binding : Competitive assays using [³H]-DTG, with IC₅₀ values <100 nM indicating high affinity .
  • Mitochondrial membrane studies : Measurement of lipid peroxidation (LPO) inhibition and calcium megachannel modulation in rat liver mitochondria .

Advanced Research Questions

Q. How do substituent modifications impact sigma-2 receptor affinity and selectivity?

  • Bulky substituents (e.g., 2-acetyl or 4-chlorophenyl groups) enhance sigma-2 selectivity (Ki σ2/σ1 >100-fold).
  • Methoxy group removal at C6/C7 reduces affinity by ~80%, as shown in radioligand displacement assays .
  • Hybrid analogs (e.g., indole-linked derivatives) improve blood-brain barrier penetration, with logP values optimized to 2.5–3.5 .

Q. What mechanistic insights explain its effects on mitochondrial function?

The compound reduces LPO intensity by 40–60% via free radical scavenging, measured using thiobarbituric acid-reactive substances (TBARS). It also inhibits calcium-induced mitochondrial swelling (IC₅₀ ~10 μM), suggesting modulation of the permeability transition pore . Synergy with dihydroquercetin conjugates enhances antioxidant effects by stabilizing membrane lipids .

Q. How is enantioselective synthesis achieved for chiral analogs?

Catalytic asymmetric alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline with terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) yields enantiopure intermediates (ee >95%). Chiral HPLC (Chiralpak AD-H column) resolves diastereomers, and absolute configuration is confirmed by circular dichroism .

Methodological Challenges

Q. How can contradictory data on substituent effects be resolved?

  • Case study : While 2-ethyl groups improve sigma-2 affinity in some analogs , they reduce anticonvulsant activity in others . Resolution requires molecular docking (e.g., Glide SP mode) to compare binding poses in σ2 vs. AMPA receptors.
  • Statistical rigor : Meta-analysis of IC₅₀/ED₅₀ values across studies (n ≥3 independent replicates) identifies outliers due to assay variability .

Q. What strategies improve synthetic yields of polycyclic derivatives?

  • Domino ring-closure reactions : Using γ/δ-oxo acids with 1-(aminomethyl)-tetrahydroisoquinoline precursors yields tetracyclic lactams in >80% diastereomeric excess.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for intermediates like 8a–8e .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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